Thiazolidinone

Thiazolidinones are a class of heterocyclic organic compounds that contain a thiazolidine ring, which is characterized by a five-membered sulfur-containing ring fused to a pyrrole-like structure. These molecules possess diverse chemical properties and are widely utilized in pharmaceutical research due to their potential for targeting various biological pathways.

Thiazolidinones exhibit a range of pharmacological activities, including anti-inflammatory, antifungal, and antiviral effects. Their structural versatility allows them to bind with different enzymes and receptors, making them attractive for the development of novel therapeutics. The thiazolidine ring in these compounds is particularly interesting because it can participate in various types of hydrogen bonding and can undergo diverse chemical transformations.

In recent years, thiazolidinones have gained significant attention as potential drug candidates due to their promising biological activities and minimal toxicity profiles. Researchers often modify the substituents on the thiazolidine ring to optimize potency and selectivity. These compounds are also used in the synthesis of other heterocycles and as intermediates in organic chemistry, making them valuable tools for both academic research and industrial applications.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

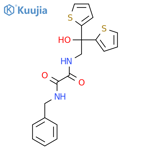

|

2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- | 74942-62-4 | C10H7NO2S |

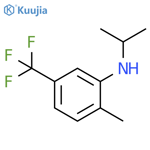

|

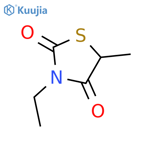

2,4-Thiazolidinedione, 3-ethyl-5-methyl- | 89295-41-0 | C6H9NO2S |

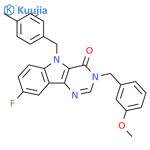

|

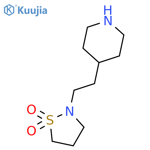

2-2-(piperidin-4-yl)ethyl-1lambda6,2-thiazolidine-1,1-dione | 89151-54-2 | C10H20N2O2S |

|

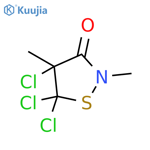

3-Isothiazolidinone, 4,5,5-trichloro-2,4-dimethyl- | 54414-90-3 | C5H6Cl3NOS |

|

2,4-Thiazolidinedione, 3-[(3-chlorophenyl)methyl]- | 848606-44-0 | C10H8ClNO2S |

|

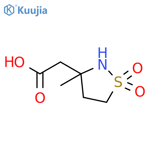

3-ISOTHIAZOLIDINEACETIC ACID, 3-METHYL-, 1,1-DIOXIDE | 881652-55-7 | C6H11NO4S |

|

4-ISOTHIAZOLIDINONE, 2,3,3-TRIMETHYL-, 1,1-DIOXIDE | 58742-87-3 | C6H11NO3S |

|

2,4-Thiazolidinedione, 5-(phenylmethyl)- | 33321-31-2 | C10H9NO2S |

|

(5E)-5-(2E)-2-methyl-3-phenylprop-2-en-1-ylidene-1,3-thiazolidine-2,4-dione | 292172-22-6 | C13H11NO2S |

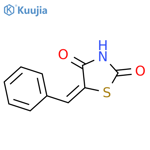

|

3-ethyl-1,3-thiazolidine-2,4-dione | 37868-77-2 | C5H7NO2S |

Verwandte Literatur

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

Empfohlene Lieferanten

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte